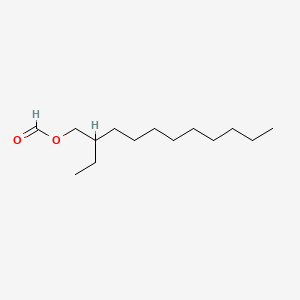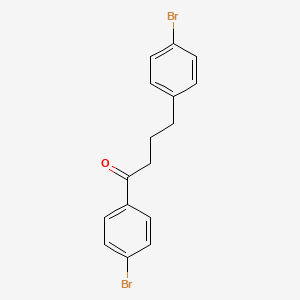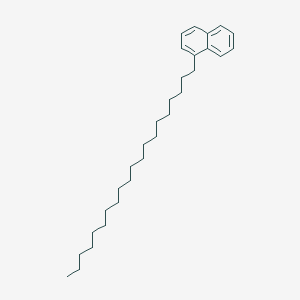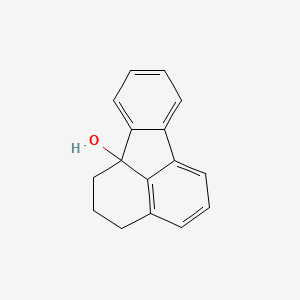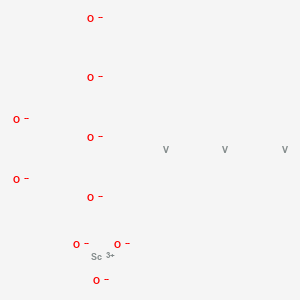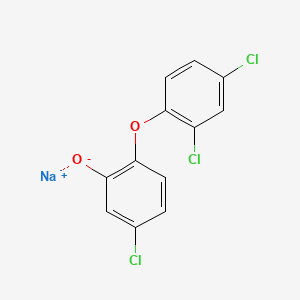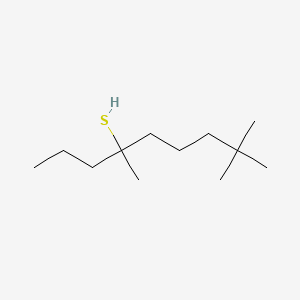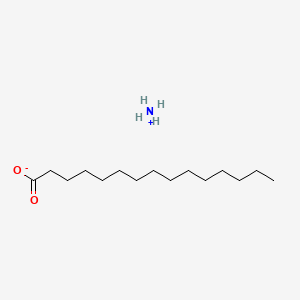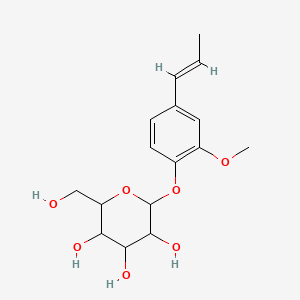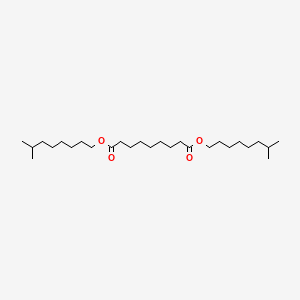
5,5-Dihydroxyvaleraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dihydroxyvaleraldehyde: is an organic compound with the molecular formula C5H10O3 5,5-dihydroxypentanal . This compound is characterized by the presence of two hydroxyl groups and an aldehyde group on a five-carbon chain. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5,5-Dihydroxyvaleraldehyde can be synthesized through several methods. One common method involves the oxidation of 5,5-dihydroxyvaleric acid . This reaction typically uses an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds as follows:
C5H10O4+Oxidizing Agent→C5H10O3+By-products
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of glutaraldehyde in the presence of a suitable catalyst such as palladium on carbon . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,5-Dihydroxyvaleraldehyde can be further oxidized to form using oxidizing agents like .
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as or .
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form derivatives like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, or alkyl halides under appropriate conditions.
Major Products:
Oxidation: 5,5-Dihydroxyvaleric acid.
Reduction: 5,5-Dihydroxyvaleric alcohol.
Substitution: Various esters and ethers depending on the reagents used.
Applications De Recherche Scientifique
5,5-Dihydroxyvaleraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,5-Dihydroxyvaleraldehyde involves its reactivity due to the presence of both hydroxyl and aldehyde groups. These functional groups allow it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparaison Avec Des Composés Similaires
- 5-Hydroxyvaleraldehyde
- 5,5-Dihydroxyvaleric acid
- Glutaraldehyde
Comparison:
- 5-Hydroxyvaleraldehyde: Contains only one hydroxyl group and an aldehyde group, making it less reactive compared to 5,5-Dihydroxyvaleraldehyde.
- 5,5-Dihydroxyvaleric acid: Contains two hydroxyl groups and a carboxylic acid group, making it more acidic and less reactive in certain reactions.
- Glutaraldehyde: Contains two aldehyde groups, making it highly reactive and commonly used as a cross-linking agent in various applications.
This compound is unique due to the presence of both hydroxyl and aldehyde groups, providing it with versatile reactivity and making it a valuable intermediate in various chemical syntheses.
Propriétés
Numéro CAS |
51052-01-8 |
|---|---|
Formule moléculaire |
C5H10O3 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
5,5-dihydroxypentanal |
InChI |
InChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h4-5,7-8H,1-3H2 |
Clé InChI |
JVWLHJMVGBZOGY-UHFFFAOYSA-N |
SMILES canonique |
C(CC=O)CC(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


